molecular formula C24H29N3O6S B4023086 N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide

N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide

Cat. No. B4023086
M. Wt: 487.6 g/mol
InChI Key: FJHMRYNRPLVYFP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex molecules like the one often involves multi-component reactions or innovative synthetic strategies to build the desired molecular framework efficiently. A relevant synthesis approach is the four-component reaction developed by Jin et al. (2011), which efficiently synthesizes 3-substituted 2-methylene-4-nitrobutanenitriles from N-sulfonylimines and other reactants without the need for catalysts or additives at room temperature (Jin et al., 2011).

Molecular Structure Analysis

The analysis of molecular structures often involves X-ray crystallography or spectroscopic techniques to elucidate the compound's configuration. Kavitha et al. (2006) synthesized a closely related compound and characterized it by spectroscopic techniques and X-ray diffraction, showcasing the effectiveness of these methods in confirming molecular structures (Kavitha et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving such complex molecules can be diverse, including cyclization, methylation, and rearrangement processes. For instance, Fan et al. (1998) discussed cyclization reactions of a sulfonyl group-containing compound, demonstrating the versatility of these molecules in chemical synthesis (Fan et al., 1998).

Physical Properties Analysis

The physical properties, such as melting point, solubility, and optical rotation, are crucial for understanding the behavior of these compounds in different environments. While specific data for this molecule is not provided, studies like those by Hojo et al. (2004) on solid-phase peptide synthesis in water highlight the importance of solubility and other physical properties in synthetic chemistry (Hojo et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are key to the compound's applications in synthesis and potential use in various fields. Thalluri et al. (2014) demonstrated a method for synthesizing ureas from carboxylic acids, showcasing the chemical versatility of such compounds (Thalluri et al., 2014).

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(4-methoxy-N-(4-methyl-3-nitrophenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O6S/c1-18-8-13-22(16-23(18)27(29)30)34(31,32)26(20-9-11-21(33-2)12-10-20)17-24(28)25-15-14-19-6-4-3-5-7-19/h6,8-13,16H,3-5,7,14-15,17H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHMRYNRPLVYFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(CC(=O)NCCC2=CCCCC2)C3=CC=C(C=C3)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide
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N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide
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N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide
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N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide
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N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide
Reactant of Route 6
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N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide

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